Product packaging for aldehydo-D-Xylose(Cat. No.:CAS No. 58-86-6)

aldehydo-D-Xylose

Cat. No.: B1196730
CAS No.: 58-86-6
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-VPENINKCSA-N
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Description

Aldehydo-D-xylose is a D-xylose. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite.
DL-Xylose has been reported in Elliottia paniculata, Tecoma stans, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1196730 aldehydo-D-Xylose CAS No. 58-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1
Source PubChem
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InChI Key

PYMYPHUHKUWMLA-VPENINKCSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
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Molecular Formula

C5H10O5
Source PubChem
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Related CAS

25702-75-4
Record name Polyxylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-75-4
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DSSTOX Substance ID

DTXSID0023745
Record name D-Xylose
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Molecular Weight

150.13 g/mol
Source PubChem
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Solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
Record name (D)-XYLOSE
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Density

1.525 @ 20 °C/4 °C
Record name (D)-XYLOSE
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Color/Form

Monoclinic needles or prisms, White crystalline powder

CAS No.

58-86-6, 25990-60-7, 41247-05-6
Record name (+)-Xylose
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Record name dl-Xylose
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Record name Xylose [USAN]
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Record name Xylose
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Record name xylose
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Record name XYLOSE
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Record name (D)-XYLOSE
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Melting Point

153-154 °C
Record name (D)-XYLOSE
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I. Biosynthesis and Metabolic Pathways of Dl Xylose

Natural Occurrence and Biological Sources

DL-Xylose is widely distributed in the plant kingdom, particularly in the lignocellulosic biomass of hardwoods, grasses, cereals, and herbs. atamanchemicals.combshingredients.com It is a primary component of xylan (B1165943), which can constitute a significant portion of plant cell walls. asm.orgbshingredients.com Rich sources of D-xylose include corn cobs, birchwood, straw, cottonseed hulls, and pecan shells. atamanchemicals.combshingredients.com While D-xylose is the naturally occurring form, L-xylose can be synthesized. atamanchemicals.comdrugbank.com Beyond plants, D-xylose has also been reported in certain insects and is found in the mucopolysaccharides of connective tissue and sometimes in urine in humans. atamanchemicals.com Biosynthesis of D-xylose in plants primarily occurs through photosynthesis and carbon fixation processes. bshingredients.com

Microbial DL-Xylose Catabolism Pathways

Microorganisms have evolved diverse metabolic pathways to catabolize xylose, allowing them to thrive on lignocellulosic materials. mdpi.comencyclopedia.pub These pathways convert xylose into intermediates that can enter central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway or the Krebs cycle, to generate energy and biomass. mdpi.comencyclopedia.pubwikipedia.org The main microbial xylose catabolic pathways are the isomerase pathway, the oxido-reductase pathway, and oxidative pathways (Weimberg and Dahms). mdpi.comencyclopedia.pubwikipedia.org

Pathway NamePrimary OrganismsInitial StepKey IntermediateDownstream Pathway
Isomerase PathwayProkaryotes (Bacteria)Isomerization of xylose to xylulose by xylose isomerase (XI) encyclopedia.pubwikipedia.orgD-xylulosePentose Phosphate Pathway (PPP) encyclopedia.pubwikipedia.org
Oxido-Reductase PathwayEukaryotes (Yeast, Fungi)Reduction of xylose to xylitol (B92547) by xylose reductase (XR) encyclopedia.pubwikipedia.orgXylitolPentose Phosphate Pathway (PPP) encyclopedia.pubwikipedia.org
Oxidative PathwaysBacteriaOxidation of xylose to D-xylonolactone by xylose dehydrogenase (XDH) mdpi.comwikipedia.org2-keto-3-deoxy-xylonateKrebs Cycle (Weimberg), Pyruvate (B1213749)/Glycolaldehyde (B1209225) (Dahms) mdpi.comwikipedia.org

Oxido-Reductase Pathway (XR-XDH Pathway)

The oxido-reductase pathway, also known as the XR-XDH pathway, is predominantly found in eukaryotic microorganisms like yeasts and filamentous fungi. mdpi.comencyclopedia.pubwikipedia.org This pathway involves a two-step conversion of xylose to xylulose. mdpi.comwikipedia.org First, xylose reductase (XR) reduces D-xylose to xylitol, typically utilizing NADPH as a cofactor. wikipedia.orgsmolecule.comnih.gov Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, primarily using NAD⁺ as a cofactor. wikipedia.orgsmolecule.comnih.gov The resulting D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, an intermediate that enters the pentose phosphate pathway for further metabolism. mdpi.comwikipedia.orgsmolecule.com

A notable aspect of the XR-XDH pathway is the potential for cofactor imbalance between the NADPH-dependent XR and the NAD⁺-dependent XDH, which can lead to the accumulation of xylitol, particularly under anaerobic conditions. nih.govcore.ac.uk This imbalance can impact the efficiency of xylose fermentation. nih.govcore.ac.uk

StepEnzymeSubstrateProductCofactor (Typically)
1Xylose Reductase (XR)D-XyloseXylitolNADPH
2Xylitol Dehydrogenase (XDH)XylitolD-XyluloseNAD⁺
3Xylulokinase (XK)D-XyluloseD-Xylulose-5-phosphateATP

Isomerase Pathway (XI Pathway)

The isomerase pathway, also referred to as the XI pathway, is commonly found in prokaryotic microorganisms, including many bacteria such as Escherichia coli, Bacillus species, and Lactobacillus species. asm.orgmdpi.comencyclopedia.pubwikipedia.org This pathway offers a more direct route for xylose metabolism compared to the oxido-reductase pathway. frontiersin.org In the isomerase pathway, the enzyme xylose isomerase (XI) directly converts D-xylose into D-xylulose in a single step. mdpi.comwikipedia.orgfrontiersin.org Similar to the oxido-reductase pathway, the resulting D-xylulose is then phosphorylated by xylulokinase (XK) to yield D-xylulose-5-phosphate, which subsequently enters the pentose phosphate pathway. mdpi.comwikipedia.org

The isomerization of xylose to xylulose is an energetically unfavorable reaction, and at equilibrium, the reaction mixture typically contains a higher concentration of xylose than xylulose. wikipedia.org Despite this, the isomerase pathway is considered efficient in many bacteria. mdpi.com

StepEnzymeSubstrateProduct
1Xylose Isomerase (XI)D-XyloseD-Xylulose
2Xylulokinase (XK)D-XyluloseD-Xylulose-5-phosphate

Oxidative Pathways

Oxidative pathways for xylose catabolism are primarily found in bacteria and are characterized by the initial oxidation of xylose. mdpi.comencyclopedia.pub These pathways bypass the pentose phosphate pathway for direct conversion of xylose towards intermediates of the Krebs cycle or other central metabolic routes. mdpi.comresearchgate.net The oxidative pathways share a common initial trunk before diverging into the Weimberg and Dahms pathways. mdpi.comencyclopedia.pub

The initial step in these pathways involves the oxidation of D-xylose to D-xylonolactone, catalyzed by a xylose dehydrogenase (XDH). mdpi.comwikipedia.orgresearchgate.net The D-xylonolactone is then hydrolyzed to D-xylonic acid, either spontaneously or by a xylonolactonase (XL). wikipedia.orgmicrobiologyresearch.orgnih.gov D-xylonic acid is subsequently dehydrated to 2-keto-3-deoxy-xylonate (KDX) by a xylonate dehydratase (XD). wikipedia.orgresearchgate.netmicrobiologyresearch.org This intermediate, KDX, is the branching point for the Weimberg and Dahms pathways. wikipedia.orgnih.gov

Weimberg Pathway

The Weimberg pathway, first described in Pseudomonas fragi, is an oxidative route that converts 2-keto-3-deoxy-xylonate into α-ketoglutarate, an intermediate of the Krebs cycle. asm.orgmdpi.comwikipedia.org Following the formation of 2-keto-3-deoxy-xylonate, a dehydratase catalyzes its conversion to α-ketoglutarate semialdehyde. wikipedia.orgmicrobiologyresearch.orgnih.gov This semialdehyde is then oxidized to α-ketoglutarate by an α-ketoglutarate semialdehyde dehydrogenase. wikipedia.orgmicrobiologyresearch.orgnih.gov The Weimberg pathway is considered carbon-efficient as it leads directly to a Krebs cycle intermediate without significant carbon loss as CO₂ until later stages of central metabolism. mdpi.commicrobiologyresearch.org This pathway has been observed in several bacteria and archaea, including Caulobacter crescentus. asm.orgnih.govnih.gov

StepEnzymeSubstrateProduct
12-keto-3-deoxy-xylonate dehydratase (KdxD)2-keto-3-deoxy-xylonateα-ketoglutarate semialdehyde
2α-ketoglutarate semialdehyde dehydrogenase (KGSADH)α-ketoglutarate semialdehydeα-ketoglutarate
Dahms Pathway

The Dahms pathway, another oxidative route, diverges from the Weimberg pathway at the 2-keto-3-deoxy-xylonate intermediate. wikipedia.orgnih.gov In the Dahms pathway, 2-keto-3-deoxy-xylonate is cleaved by an aldolase (B8822740) into pyruvate and glycolaldehyde. wikipedia.orgnih.govfrontiersin.org Pyruvate can directly enter central carbon metabolism, while glycolaldehyde is further metabolized through a series of steps. frontiersin.org This pathway has been identified in certain Pseudomonas and Azospirillum species. nih.govnih.gov The Dahms pathway offers an alternative route for xylose degradation, leading to different metabolic end products compared to the Weimberg pathway. wikipedia.orgnih.gov

StepEnzymeSubstrateProducts
1Aldolase2-keto-3-deoxy-xylonatePyruvate, Glycolaldehyde

Metabolic Engineering for Enhanced Xylose Utilization

Metabolic engineering plays a crucial role in enhancing the capacity of microorganisms, particularly non-native xylose consumers like S. cerevisiae, to efficiently utilize xylose for the production of biofuels and biochemicals. mdpi.commdpi.commdpi.comacs.orgfrontiersin.orggoogle.com Strategies involve modifying existing metabolic pathways, introducing heterologous pathways, and optimizing the expression and activity of key enzymes and transporters. mdpi.commdpi.comfrontiersin.org

Genetic Manipulation of Microbial Strains

Genetic manipulation is a primary tool in metabolic engineering for improving xylose utilization. This often involves introducing genes encoding enzymes for xylose metabolism into organisms that naturally lack these pathways. For instance, introducing the XR-XDH pathway genes (XYL1 and XYL2) or the XI pathway gene (xylA) from native xylose-utilizing organisms into S. cerevisiae has been a common approach to enable xylose metabolism. frontiersin.orgnih.govmdpi.commdpi.comnih.govd-nb.info

Beyond introducing the core pathway genes, metabolic engineering efforts focus on optimizing the entire metabolic network to support efficient xylose conversion. This includes:

Balancing enzyme activities: Ensuring appropriate expression levels and activity ratios of enzymes like XR, XDH, and XK is critical to prevent the accumulation of intermediates like xylitol and improve flux through the pathway. mdpi.comresearchgate.netnih.govplos.org

Improving xylose transport: Overexpression of native hexose (B10828440) transporters with some xylose affinity or the introduction of heterologous xylose-specific transporters is employed to enhance xylose uptake rates, especially in the presence of glucose. frontiersin.orgmdpi.commicrobiologyresearch.orgfrontiersin.org

Modifying the pentose phosphate pathway (PPP): The PPP is essential for channeling xylulose-5-phosphate into central carbon metabolism. frontiersin.orgencyclopedia.pubnih.govresearchgate.net Engineering the non-oxidative branch of the PPP can improve the flow of carbon from xylose towards desired products. mdpi.comnih.gov

Addressing cofactor imbalance: The XR-XDH pathway can lead to an imbalance in NAD(P)H cofactors, affecting fermentation efficiency and leading to xylitol accumulation. nih.govresearchgate.netresearchgate.netnih.gov Strategies to address this include engineering enzymes with altered cofactor specificity or introducing cofactor regeneration systems. nih.govidexlab.comresearchgate.netjmb.or.krbiorxiv.org

Eliminating competing pathways: Disrupting pathways that divert carbon away from the desired product or lead to inhibitory byproducts can improve yield and productivity. researchgate.netnih.gov

Studies have demonstrated the effectiveness of genetic manipulation. For example, strong and balanced expression of XYL1, XYL2, and XYL3 (encoding XK) in S. cerevisiae increased ethanol (B145695) yields and xylose consumption rates. researchgate.netnih.govplos.org Overexpression of a mutant hexose transporter in S. cerevisiae improved cell growth and xylose assimilation. frontiersin.org

Evolutionary Engineering Approaches

Evolutionary engineering, also known as adaptive laboratory evolution, is a powerful strategy used in conjunction with or independently of rational genetic manipulation to improve microbial phenotypes, including xylose utilization. mdpi.commdpi.comnih.govplos.orgasm.orgaip.org This approach involves subjecting microbial populations to selective pressure, such as growth on xylose as the primary carbon source, over numerous generations. nih.govplos.orgasm.org During this process, spontaneous mutations arise, and those that confer a growth advantage on xylose are selected for, leading to the enrichment of improved strains. mdpi.comnih.govplos.orgasm.org

Evolutionary engineering can lead to complex and often unforeseen genetic changes that enhance xylose metabolism by addressing bottlenecks or improving pathway regulation in ways that are not always obvious through rational design alone. mdpi.comnih.gov For instance, serial subculturing of engineered S. cerevisiae strains on xylose has resulted in evolved strains with significantly improved xylose consumption rates and ethanol yields, as well as reduced lag phases when growing on xylose. nih.govplos.orgaip.org This can involve mutations affecting transporter expression, enzyme activities, cofactor balance, or tolerance to inhibitory compounds present in lignocellulosic hydrolysates. mdpi.comnih.govplos.org

A novel evolutionary engineering strategy involving repeated batch cultivation with cycles of different sugar compositions (glucose, xylose, and arabinose) led to a significant reduction in the time required for complete fermentation of sugar mixtures by an engineered S. cerevisiae strain. asm.org

Cofactor Balance and Redox Considerations in Xylose Metabolism

Cofactor balance, particularly the ratio of NAD(P)H to NAD(P)⁺, is a critical aspect of xylose metabolism, especially in the XR-XDH pathway prevalent in yeasts. nih.govresearchgate.netresearchgate.netnih.gov In this pathway, xylose reductase (XR) typically prefers NADPH as a cofactor for the reduction of xylose to xylitol, while xylitol dehydrogenase (XDH) requires NAD⁺ for the oxidation of xylitol to xylulose. nih.govresearchgate.netidexlab.com This differential cofactor requirement can lead to an imbalance, resulting in the accumulation of xylitol and a reduced yield of the desired product, such as ethanol. nih.govresearchgate.netresearchgate.net

Engineering XR for altered cofactor specificity: Modifying XR to preferentially use NADH instead of NADPH can help balance the cofactors, as NADH is regenerated during glycolysis. idexlab.comnih.govmdpi.com

Introducing cofactor regeneration systems: Expressing enzymes like water-forming NADH oxidase can help reoxidize excess NADH, maintaining a favorable NAD⁺/NADH ratio for XDH activity. nih.govresearchgate.netbiorxiv.org

Manipulating other cofactor-related pathways: Modifying pathways involved in NAD(P)H metabolism, such as shifting ammonia (B1221849) assimilation from NADPH to NADH dependence or overexpressing NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase, can contribute to cofactor balance. nih.gov

Introducing enzymes like NADP phosphatase and NADH kinase: These enzymes have been proposed to play a role in balancing redox cofactors, particularly under anaerobic conditions. biorxiv.org

Maintaining proper cofactor balance is essential for achieving high yields and productivities in xylose fermentation. nih.govresearchgate.netresearchgate.netnih.gov

Comparative Metabolic Flux Analysis: Xylose vs. Glucose

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of carbon through different metabolic pathways under specific conditions. Comparing the metabolic fluxes during growth on xylose versus glucose provides valuable insights into the differences in how these two sugars are metabolized and helps identify potential bottlenecks in xylose utilization. nih.govresearchgate.netplos.orgscilit.com

Furthermore, the activity of the oxidative PPP, which is a major source of NADPH, can differ. researchgate.netnih.gov In strains utilizing the XI pathway, the need for NADPH from the oxidative PPP might be lower compared to those using the XR-XDH pathway, which consumes NADPH. nih.govresearchgate.netnih.gov

MFA studies have also shown that xylose metabolism can induce different regulatory responses compared to glucose. In S. cerevisiae, xylose may not fully activate the carbon catabolite repression (CCR) mechanisms that are strongly induced by glucose. mdpi.comencyclopedia.pubnih.gov This incomplete activation can affect the expression of genes involved in glycolysis and other metabolic pathways, contributing to the observed differences in flux distribution and potentially limiting xylose utilization efficiency. nih.gov

Comparative MFA highlights that while xylose and glucose both feed into central carbon metabolism, the entry points and the subsequent distribution of metabolic fluxes can vary considerably, impacting the efficiency of sugar conversion and product formation. nih.govresearchgate.netplos.orgscilit.comresearchgate.net

Ii. Enzymatic Transformations and Bioconversion of Dl Xylose

Key Enzymes in Xylose Metabolism and Degradation

Microorganisms have evolved diverse enzymatic pathways to metabolize xylose. The most common pathways include the oxidoreductase pathway and the isomerase pathway, along with oxidative pathways like the Weimberg and Dahms pathways. mdpi.comwikipedia.org Each pathway involves a distinct set of enzymes that catalyze the conversion of xylose into intermediates that can enter central carbon metabolism, typically the pentose (B10789219) phosphate (B84403) pathway. mdpi.com

Xylose Reductase (XR) and Xylitol (B92547) Dehydrogenase (XDH)

The oxidoreductase pathway, prevalent in many yeasts and fungi, initiates with the reduction of D-xylose to xylitol, catalyzed by xylose reductase (XR) (EC 1.1.1.21 or EC 1.1.1.307). wikipedia.orgbionity.comnih.govgenome.jp This reaction typically utilizes NADPH or NADH as a cofactor, although most XRs show a preference for NADPH. bionity.comgenome.jp Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) (EC 1.1.1.9), a reaction that requires NAD⁺ as a cofactor. wikipedia.orgbionity.comnih.gov The differing cofactor requirements of XR and XDH can lead to a cofactor imbalance, potentially resulting in the accumulation of xylitol. mdpi.combionity.comnih.gov XDHs are often zinc-dependent enzymes belonging to the medium-chain dehydrogenase/reductase family. researchgate.net

Xylose Isomerase (XI) and Xylulokinase (XK)

In contrast to the oxidoreductase pathway, many bacteria utilize the isomerase pathway, where xylose is directly isomerized to D-xylulose by xylose isomerase (XI) (EC 5.3.1.5). mdpi.comwikipedia.orgresearchgate.netwikipedia.org This reaction does not produce xylitol as an intermediate. bionity.comresearchgate.net XI is also known as glucose isomerase due to its ability to catalyze the interconversion of glucose and fructose (B13574) and is widely used in the food industry for high-fructose corn syrup production. wikipedia.orgmdpi.com XI activity is often dependent on divalent ions like Mg²⁺, Co²⁺, or Mn²⁺, while some ions like Ca²⁺ can be inhibitory. mdpi.com Xylitol can also strongly inhibit XI at lower pH. mdpi.com Following either the oxidoreductase or isomerase pathway, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) (EC 2.7.1.17). wikipedia.orgbionity.comresearchgate.netebi.ac.ukuniprot.org This step is crucial as xylulose-5-phosphate is an intermediate that enters the pentose phosphate pathway for further metabolism. wikipedia.orgbionity.comresearchgate.net XK is a highly specific kinase involved in xylose catabolism and can be a rate-limiting step in xylulose metabolism in some organisms like Saccharomyces cerevisiae. uniprot.orgoup.com

Xylanases and Xylosidases

While XR, XDH, XI, and XK are involved in the intracellular metabolism of xylose, xylanases and xylosidases play a key role in the initial breakdown of xylan (B1165943), a major component of hemicellulose, into xylose. nih.govfrontiersin.orgtherascience.comfrontiersin.orgwikipedia.orgmycosphere.orgplos.org Xylanases (Endo-β-1,4-xylanase, EC 3.2.1.8) hydrolyze the β-1,4 glycosidic bonds within the xylan backbone, producing xylo-oligosaccharides (XOS) of varying lengths. nih.govfrontiersin.orgfrontiersin.orgwikipedia.org β-D-Xylosidases (EC 3.2.1.37) then cleave xylo-oligosaccharides from the non-reducing end, releasing individual xylose monomers. nih.govfrontiersin.orgfrontiersin.orgplos.orgresearchgate.net The synergistic action of xylanases and xylosidases is essential for the efficient degradation of xylan to xylose. nih.govfrontiersin.orgfrontiersin.orgplos.org Xylosidase activity can alleviate the inhibitory effect of XOS on xylanases. frontiersin.org These enzymes are produced by a variety of microorganisms, with filamentous fungi being a principal commercial source of xylanases. nih.govwikipedia.orgmycosphere.org

Other Relevant Enzymes (e.g., Xylonate Dehydratase)

Beyond the main pathways, other enzymes are involved in alternative or oxidative xylose metabolic routes. For example, in some bacteria and archaea, xylose can be metabolized via oxidative pathways like the Weimberg and Dahms pathways. mdpi.comwikipedia.org The Weimberg pathway involves the oxidation of D-xylose to D-xylonolactone by a D-xylose dehydrogenase, followed by hydrolysis to D-xylonic acid by a lactonase. wikipedia.org Xylonate dehydratase (EC 4.2.1.82) then catalyzes the dehydration of D-xylonate to 2-keto-3-deoxy-D-xylonate. wikipedia.orgresearchgate.netuniprot.orgontosight.ai This intermediate is further processed to α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.org Xylonate dehydratase is a hydro-lyase that requires cofactors such as a [2Fe-2S] cluster and Mg²⁺ for activity. uniprot.orgontosight.ai It can also dehydrate other sugar acids like D-gluconate. uniprot.org The Dahms pathway diverges from the Weimberg pathway after the formation of 2-keto-3-deoxy-xylonate, which is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde (B1209225). wikipedia.org

Bioconversion Processes for Value-Added Products

The enzymatic transformation of DL-xylose is fundamental to its bioconversion into various value-added products, particularly in the context of utilizing lignocellulosic biomass. Efficiently converting the xylose component of hemicellulose is crucial for the economic viability of biorefineries. mdpi.comfrontiersin.org

Xylitol Production: Microbial and Enzymatic Routes

Xylitol, a five-carbon sugar alcohol with various applications in the food and pharmaceutical industries, is a significant bioconversion product of xylose. nih.gov The most common microbial route for xylitol production involves the initial step of the oxidoreductase pathway, where xylose is reduced to xylitol by xylose reductase (XR). mdpi.comnih.gov Many natural xylose-assimilating yeasts and fungi, such as Pachysolen tannophilus, Candida guilliermondii, Candida parapsilosis, and Candida tropicalis, are known xylitol producers. nih.gov

Genetic engineering has been widely employed to enhance xylitol production in various microorganisms, including Saccharomyces cerevisiae, which does not naturally ferment xylose efficiently. bionity.comnih.govfrontiersin.org Introducing or overexpressing the XYL1 gene encoding XR from organisms like Pichia stipitis in S. cerevisiae can enable xylitol production. nih.govnih.gov

The accumulation of xylitol during microbial fermentation can be influenced by the balance of cofactors (NADPH/NADH and NAD⁺/NADH) and the relative activities of XR and XDH. mdpi.combionity.comnih.gov Strategies like disrupting the XYL2 gene encoding XDH or expressing NADH oxidase to regulate cofactor levels have been investigated to reduce xylitol oxidation to xylulose and enhance xylitol yield. nih.govnih.gov

Here is a table summarizing some key enzymes involved in DL-xylose metabolism and bioconversion:

EnzymeEC NumberPrimary Role in Xylose Metabolism/DegradationPathway(s) InvolvedCofactor(s) (if applicable)
Xylose Reductase (XR)1.1.1.21 or 1.1.1.307Reduces xylose to xylitolOxidoreductaseNADPH or NADH (prefers NADPH) bionity.comgenome.jp
Xylitol Dehydrogenase (XDH)1.1.1.9Oxidizes xylitol to xyluloseOxidoreductaseNAD⁺ wikipedia.orgbionity.comnih.gov
Xylose Isomerase (XI)5.3.1.5Isomerizes xylose to xyluloseIsomeraseDivalent metal ions (e.g., Mg²⁺, Co²⁺, Mn²⁺) mdpi.commdpi.com
Xylulokinase (XK)2.7.1.17Phosphorylates xylulose to xylulose-5-phosphateOxidoreductase, IsomeraseATP wikipedia.orguniprot.org
Xylanase3.2.1.8Hydrolyzes xylan backbone into xylo-oligosaccharidesXylan degradationNot applicable
β-D-Xylosidase3.2.1.37Hydrolyzes xylo-oligosaccharides to xyloseXylan degradationNot applicable
Xylonate Dehydratase4.2.1.82Dehydrates D-xylonate to 2-keto-3-deoxy-D-xylonateOxidative (Weimberg)[2Fe-2S] cluster, Mg²⁺ uniprot.orgontosight.ai
D-Xylose Dehydrogenase-Oxidizes D-xylose to D-xylonolactone (initial step of oxidative pathway)Oxidative (Weimberg)PQQ, NADP⁺, or NAD⁺ (depending on organism) mdpi.com

Bioethanol Fermentation from Xylose

Efficient fermentation of xylose to ethanol (B145695) is crucial for the economic viability of producing bioethanol from lignocellulosic biomass, as xylose is the second most abundant sugar after glucose in these materials. While traditional industrial ethanol-producing yeast Saccharomyces cerevisiae efficiently ferments glucose, it naturally lacks the ability to metabolize xylose. nih.govresearchgate.net Significant research efforts have focused on genetically engineering S. cerevisiae and other microorganisms to enable and enhance xylose fermentation. nih.govresearchgate.netnrel.gov

Strategies for engineering xylose fermentation in S. cerevisiae include introducing heterologous genes for xylose metabolism, optimizing xylose transport into the cell, modifying the intracellular redox balance, and overexpressing enzymes in the pentose phosphate pathway. nih.govplos.org The initial step in xylose metabolism in many engineered strains involves the enzyme xylose isomerase (XI) or a xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway. mdpi.comoup.com XI directly isomerizes D-xylose to D-xylulose, which can then enter the pentose phosphate pathway. mdpi.comoup.com The XR-XDH pathway first reduces D-xylose to xylitol using XR, followed by the oxidation of xylitol to D-xylulose by XDH. mdpi.com

Enhancing the efficiency of xylose-fermenting strains in the presence of inhibitors present in lignocellulosic hydrolysates remains a major challenge for commercial bioethanol production. nih.gov Evolutionary engineering and adaptive evolution techniques have been employed to develop robust strains capable of fermenting xylose in inhibitor-rich environments. plos.orgnih.gov For instance, a robust industrial S. cerevisiae strain capable of efficient xylose fermentation in concentrated, undetoxified lignocellulose hydrolysates was developed through multistep evolutionary engineering. nih.gov This strain demonstrated high ethanol yields and productivity, co-consuming glucose and xylose effectively. nih.gov

Co-culture strategies involving different microorganisms have also been explored to improve the co-fermentation of glucose and xylose, potentially leading to higher ethanol yields and production rates while reducing inhibitory compound formation. researchgate.net

Production of Organic Acids (e.g., D-Xylonic Acid, Succinic Acid)

DL-Xylose serves as a valuable substrate for the microbial production of various organic acids, which are important platform chemicals. D-xylonic acid and succinic acid are two prominent examples.

D-Xylonic Acid: D-xylonic acid is a promising platform chemical with diverse applications. cabidigitallibrary.orgresearchgate.net Bioconversion of D-xylose to D-xylonic acid can be achieved using microbial fermentation or enzymatic methods. researchgate.netacs.org In bacterial systems, the conversion often involves NAD-dependent xylose dehydrogenase (xylB) and xylonolactonase (xylC) enzymes. researchgate.netnih.gov Heterologous expression of these genes in microorganisms like Corynebacterium glutamicum has led to efficient D-xylonic acid production. researchgate.netnih.gov Studies have investigated the efficacy of newly isolated cultures, such as Pseudoduganella danionis, for D-xylonic acid production from D-xylose. cabidigitallibrary.orgresearchgate.net Optimized fermentation conditions and engineered strains have achieved significant yields of D-xylonic acid from pure xylose and xylose-rich industrial residues. researchgate.netnih.gov

MicroorganismSubstrateInitial Xylose (g/L)Xylonic Acid Titer (g/L)Yield (g/g)Fermentation Time (h)Source
Pseudoduganella danionisD-Xylose106.5-120 cabidigitallibrary.orgresearchgate.net
Recombinant C. glutamicumPure Xylose6056.320.7667120 researchgate.netnih.gov
Recombinant S. cerevisiaeD-Xylose4943-- researchgate.net

Succinic Acid: Succinic acid is another important C4 dicarboxylic acid that can be produced through the fermentation of xylose. up.ac.zanih.govaidic.it It is a versatile platform chemical used in various industries and as a precursor for biodegradable polymers like polybutylene succinate (B1194679). nih.govaidic.ittandfonline.com Actinobacillus succinogenes is a promising strain for succinic acid production from a range of carbohydrates, including xylose. up.ac.zaaidic.it Studies have explored continuous and batch fermentation of xylose by A. succinogenes, investigating factors such as dilution rate and the use of xylose mother liquor, an industrial residue, as a substrate. up.ac.zanih.govtandfonline.commdpi.com Recombinant Escherichia coli strains have also been engineered for succinic acid production from xylose mother liquor, with optimized fermentation media leading to high succinic acid titers and yields. nih.gov

MicroorganismSubstrateInitial Sugar (g/L)Succinic Acid Titer (g/L)Yield (g/g total sugar)Fermentation Time (h)Source
Actinobacillus succinogenesD-Xylose-10.9 – 29.40.55 – 0.68- up.ac.za
A. succinogenes GXAS137Xylose Mother Liquor11058.06 ± 0.570.72 ± 0.0660 tandfonline.com
Recombinant E. coli SD121Xylose Mother Liquor82.6252.09 ± 0.210.63 ± 0.0384 nih.gov

Biosynthesis of Other Chemicals (e.g., 1,4-Butanediol (B3395766), Biosurfactants)

Beyond ethanol and organic acids, DL-xylose can be microbially converted into a variety of other valuable chemicals, including 1,4-butanediol and biosurfactants.

1,4-Butanediol (1,4-BDO): 1,4-BDO is an important commodity chemical used in the production of polymers and other derivatives. alfa-chemistry.comcloudfront.netacs.org While traditionally produced from petrochemicals, there is growing interest in bio-based production routes. alfa-chemistry.com Engineered microorganisms, particularly Escherichia coli, have been developed to biosynthesize 1,4-BDO directly from sugars like xylose. alfa-chemistry.comcloudfront.netmdpi.com This involves introducing synthetic pathways and engineering xylose catabolism. alfa-chemistry.comcloudfront.net A synthetic pathway in E. coli has been shown to produce 1,4-BDO from xylose in a relatively few steps. cloudfront.net Rational protein engineering of enzymes like diol dehydratase has also been explored to enhance the catalytic activity towards intermediates in 1,4-BDO biosynthesis from xylose. nih.gov

Biosurfactants: Biosurfactants are surface-active molecules produced by microorganisms, offering advantages such as biodegradability and lower toxicity compared to synthetic surfactants. rsdjournal.orgwur.nl Although glucose is a more commonly studied carbon source for biosurfactant production, xylose is increasingly being explored, particularly from lignocellulosic hydrolysates. rsdjournal.orgwur.nl Some studies indicate that bacteria and yeasts can produce glycolipid biosurfactants from hemicellulosic hydrolysates rich in xylose. rsdjournal.org Enzymatic catalysis, specifically using lipases, can also be employed for the biosynthesis of sugar ester biosurfactants from xylose and fatty acids. researchgate.netresearchgate.netache-pub.org.rs Research includes modeling and simulation of such enzymatic processes to assess their techno-economic and environmental feasibility. researchgate.netresearchgate.netache-pub.org.rs

Enzyme Engineering for Improved Bioconversion Efficiency

Enzyme engineering plays a critical role in enhancing the efficiency of DL-xylose bioconversion. This involves modifying enzymes involved in xylose metabolism and downstream pathways to improve their activity, specificity, and stability under industrial conditions.

Xylose isomerase (XI), a key enzyme in the isomerization of D-xylose to D-xylulose, is a prime target for engineering to improve xylose utilization in bioethanol production. mdpi.com Rational design and directed evolution have been used to enhance the catalytic efficiency of XI, particularly to function optimally at conditions relevant to fermentation, such as lower pH. mdpi.com Mutations in the active site of XI have been shown to alter substrate specificity and catalytic activity. oup.comnih.gov

Beyond XI, engineering efforts target other enzymes in the xylose metabolic pathway and associated processes. This includes optimizing the activity and cofactor specificity of xylose reductase (XR) and xylitol dehydrogenase (XDH) in organisms utilizing the XR-XDH pathway for xylose assimilation. plos.org Engineering can also focus on enzymes in downstream pathways, such as those involved in the production of organic acids or other chemicals, to improve flux and yield from xylose. nih.gov

Chemo-Enzymatic Transformation Strategies

Chemo-enzymatic strategies combine chemical and enzymatic steps to achieve efficient and selective transformations of DL-xylose into value-added products. This approach leverages the strengths of both methodologies: the versatility of chemical synthesis for certain conversions and the high specificity and efficiency of enzymatic catalysis for others.

An example is the chemo-enzymatic conversion of D-xylose to D-xylonic acid, where chemical oxidation can be coupled with enzymatic steps. researchgate.net Another application is the chemo-enzymatic synthesis of nucleotide sugars like UDP-xylose, where chemical conversion of monosaccharides to sugar-1-phosphate anomers is followed by enzymatic asymmetric induction to yield the desired stereopure product. frontiersin.org This can provide a more facile approach compared to purely chemical or multi-enzyme systems. frontiersin.org

Chemo-enzymatic cascades have been demonstrated for the transformation of biomass-derived D-xylose into products like furfuryl alcohol. mdpi.comnih.gov This can involve initial chemical dehydration of xylose to furfural (B47365), followed by enzymatic reduction of furfural to furfuryl alcohol using reductases. mdpi.comnih.gov Such integrated approaches can offer advantages in terms of reaction efficiency and product yield. mdpi.com The chemo-enzymatic transformation of D-xylose to polybutylene succinate precursors, such as 1,4-butanediol and succinic acid, has also been explored, involving chemical oxidation and cell-free biotransformation steps. researchgate.net

Synergistic Action of Enzymes in Lignocellulosic Biomass Degradation

DL-Xylose is primarily derived from the hemicellulose component of lignocellulosic biomass. The efficient release of xylose from this complex structure requires the synergistic action of multiple enzymes. Lignocellulose is composed of cellulose (B213188), hemicellulose (primarily xylan), and lignin, which are intricately linked. mdpi.commsu.edu

The enzymatic degradation of hemicellulose, specifically xylan, involves a complex system of enzymes. mdpi.com Endo-β-1,4-xylanases hydrolyze the xylan backbone into xylo-oligosaccharides, while β-xylosidases cleave xylose residues from the ends of these oligosaccharides. mdpi.comnih.gov Various accessory enzymes, such as α-arabinofuranosidases and α-glucuronidases, are also necessary to debranch the substituted xylan chains, facilitating the action of xylanases and β-xylosidases. mdpi.comnih.gov

Furthermore, the complete breakdown of lignocellulosic biomass into fermentable sugars like glucose and xylose necessitates the synergistic interaction between cellulases (which degrade cellulose) and hemicellulases (including xylanases and β-xylosidases). mdpi.commsu.eduresearchgate.net The presence of hemicellulases can enhance the accessibility of cellulases to the cellulose fibers by breaking down the surrounding xylan network. researchgate.net Studies have shown that a combination of xylanase and cellulase (B1617823) can significantly improve the conversion of biomass to fermentable sugars compared to using individual enzymes. researchgate.net Optimizing the composition of enzyme cocktails, including a diverse set of accessory hemicellulases, is crucial for achieving high xylose yields during the enzymatic hydrolysis of pretreated lignocellulosic biomass. msu.edu

Iii. Chemical Synthesis and Derivatization of Dl Xylose

Synthesis Routes for DL-Xylose

The synthesis of xylose can be achieved through several routes, primarily involving the breakdown of natural polymers or the conversion from other monosaccharides. The term DL-Xylose typically refers to a racemic mixture of D-Xylose and L-Xylose. While D-Xylose is abundant in nature, L-Xylose is rare and often requires specific synthetic methods.

Hydrolysis of Hemicellulose from Plant Biomass

The most prevalent and economically significant method for obtaining D-Xylose is the hydrolysis of hemicellulose, a major component of lignocellulosic biomass such as wood, agricultural residues (e.g., corn cobs, straw), and brewers' spent grain. Hemicellulose is a heteropolymer rich in pentoses, particularly xylan (B1165943), which is a polymer of xylose units.

Acid hydrolysis is a common technique used to break down the hemicellulose structure. This process typically involves heating the biomass with dilute mineral acids, such as sulfuric acid, under controlled temperature and pressure. These conditions cleave the glycosidic bonds within the xylan polymer, releasing individual xylose molecules into an aqueous solution. Following hydrolysis, the xylose-containing medium is separated from the solid residue (lignin and cellulose) and undergoes purification steps to remove impurities, including other sugars, organic acids, and inorganic salts. While effective, acid hydrolysis can lead to the degradation of xylose into furfural (B47365), necessitating careful optimization of reaction conditions to maximize yield.

Biomass SourceHydrolysis AgentTemperature (°C)Reaction TimeOutcome
Lignocellulosic MaterialDilute Acid (0.5-5%)50-1502 min - 2 hoursAqueous xylose-containing medium researchgate.net
Brewers' Spent GrainAlkaline Extraction followed by Enzymatic Hydrolysis4048 hours63.6% yield of xylose tudelft.nl

Enzymatic Conversion from Other Carbohydrates

Enzymatic methods offer a more specific and milder alternative to chemical hydrolysis for producing xylose and its isomers. These biocatalytic processes can be used for both the liberation of xylose from hemicellulose and the interconversion of different sugars.

For the breakdown of hemicellulose, a synergistic cocktail of enzymes is employed. This typically includes endo-1,4-β-xylanases, which break down the main xylan backbone; β-xylosidases, which cleave xylo-oligosaccharides into xylose monomers; and debranching enzymes like α-L-arabinofuranosidases and α-D-glucuronidases, which remove side chains from the xylan polymer. tudelft.nl This enzymatic approach avoids the harsh conditions of acid hydrolysis, preventing the formation of undesirable byproducts. tudelft.nl

Furthermore, enzymes can catalyze the conversion of other carbohydrates into xylose or its keto-isomer, xylulose. A key enzyme in this context is Xylose Isomerase (EC 5.3.1.5), which reversibly catalyzes the isomerization of D-xylose to D-xylulose. rsc.org This same enzyme can also facilitate the epimerization of other sugars, such as the conversion of L-Arabinose to L-Ribose, demonstrating the potential for enzymatic pathways to produce various pentoses. acs.org While L-Xylose is not naturally abundant, enzymatic pathways from other sugars represent a potential route for its synthesis. whiterose.ac.uk

EnzymeSubstrateProductNotes
Xylanase, β-xylosidase, etc.Hemicellulose (Glucuronoarabinoxylan)D-XyloseSynergistic action of multiple enzymes enhances yield tudelft.nl
Xylose IsomeraseD-XyloseD-XyluloseReversible reaction, also known as glucose isomerase rsc.org
Xylose Reductase (XR) & Xylitol (B92547) Dehydrogenase (XDH)D-XyloseD-XyluloseTwo-step pathway found in yeasts and mycelial fungi researchgate.net

Laboratory Chemical Synthesis Methods

While D-Xylose is readily available from biomass, the synthesis of L-Xylose or the racemic DL-Xylose mixture requires specific laboratory chemical methods, often starting from more common sugars. These multi-step syntheses allow access to the rare L-enantiomer, which is valuable for certain biological studies and as a building block in asymmetric synthesis.

One documented laboratory synthesis produces L-Xylose from D-glucono-1,5-lactone, a readily available derivative of D-glucose. This process involves a series of chemical transformations, including protection of hydroxyl groups, stereospecific reductions, and oxidative degradation to shorten the carbon chain from a six-carbon gluconate derivative to a five-carbon L-xylose product. Such synthetic routes are crucial for producing enantiomerically pure L-sugars that are not easily isolated from natural sources. researchgate.net DL-Xylose itself is recognized as a useful organic synthesis intermediate. medchemexpress.com

Synthesis of Novel DL-Xylose Derivatives

The functional groups of DL-Xylose—multiple hydroxyl groups and an aldehyde group (in its open-chain form)—provide reactive sites for a wide range of chemical modifications. This allows for the synthesis of novel derivatives with diverse properties and potential applications.

Furanosyl and Pyranosyl Glycosides

Xylose in solution exists as an equilibrium mixture of a small amount of the open-chain aldehyde form and predominantly two cyclic hemiacetal forms: the five-membered ring furanose and the more stable six-membered ring pyranose . The anomeric hydroxyl group of these cyclic forms is reactive and can be converted into glycosides.

The formation of methyl xylosides is a classic example. The reaction of xylose with methanol (B129727) under acidic conditions (e.g., methanolic hydrogen chloride) leads to the formation of four isomers: methyl α-D-xylofuranoside, methyl β-D-xylofuranoside, methyl α-D-xylopyranoside, and methyl β-D-xylopyranoside. Kinetic studies have shown that the furanosides form first and then convert to the more thermodynamically stable pyranosides over time. medchemexpress.com The synthesis of these glycosides is a foundational step for creating more complex molecules, including oligosaccharides and glycoconjugates. The synthesis of glycosides is a broad field, and methods have been developed for various sugars, including the synthesis of furanose glycosides which are often essential for the viability of organisms that produce them. nih.gov

Triazoline Compounds

The synthesis of nitrogen-containing heterocyclic derivatives from sugars like xylose is an area of active research. Triazole compounds, in particular, can be synthesized from sugar precursors through powerful chemical reactions like the 1,3-dipolar cycloaddition. africaresearchconnects.com This reaction, often referred to as a "click reaction," typically involves the reaction of a sugar-derived azide (B81097) with an alkyne to form a 1,2,3-triazole ring. mdpi.com

To create such derivatives from xylose, the sugar must first be chemically modified to introduce either an azide or an alkyne functional group. For instance, a hydroxyl group on the xylose backbone can be converted into a good leaving group (like a tosylate or mesylate) and subsequently displaced by sodium azide to produce a xylosyl azide. This azide can then be reacted with various alkynes to generate a library of xylose-triazole conjugates. africaresearchconnects.com

Another approach involves preparing chiral nitrones from D-xylose. These xylose-derived nitrones can then undergo regioselective 1,3-dipolar cycloaddition with dipolarophiles like vinyl acetate (B1210297) to produce isoxazolidines, which are five-membered nitrogen- and oxygen-containing heterocycles. researchgate.net While isoxazolidines are not triazolines, this demonstrates the utility of xylose in synthesizing complex chiral heterocycles via cycloaddition reactions. Specific xyloside analogues bearing triazole and tetrazole rings have been prepared from xylosylthioureas and have been evaluated for biological activity. researchgate.net

Synthetic Transformations Leading to Polymers

DL-Xylose is a valuable renewable feedstock for the synthesis of sustainable polymers. By converting the sugar into polymerizable monomers, it is possible to create materials with unique properties and reduced environmental impact.

A significant advancement in sustainable polymer chemistry is the use of carbon dioxide (CO2) as a C1 feedstock. Xylose can be transformed into monomers that are capable of copolymerizing with CO2 to produce biodegradable polycarbonates, offering a green alternative to petroleum-based plastics.

One prominent route involves the synthetic transformation of D-xylose into a four-membered cyclic ether, specifically 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose. This oxetane (B1205548) monomer can then undergo a ring-opening copolymerization (ROCOP) with CO2. rsc.org This reaction is typically facilitated by a metal catalyst and a cocatalyst system, such as (salen)CrCl and bis(triphenylphosphine)iminium chloride (PPNCl). rsc.org The process yields poly(1,2-O-isopropylidene-α-D-xylofuranose carbonate), a linear polycarbonate. rsc.org

Alternatively, a two-step process can be employed. The xylose-derived oxetane is first converted into a six-membered cyclic carbonate, which is then subjected to organobase-catalyzed ring-opening polymerization (ROP) to form the same polycarbonate. rsc.org Research has shown that under specific ROCOP conditions (110 °C, 3.0 MPa CO2), it is possible to synthesize polycarbonates with a molar mass of 10 kDa and a low dispersity (Đ) of less than 1.2. rsc.org The resulting polymers have been characterized by various spectroscopic and analytical techniques, confirming the expected repeating unit and end-group structures. rsc.org

Synthesis of CO2-Derived Polycarbonates from D-Xylose
Polymerization PathwayMonomersCatalyst/Cocatalyst SystemKey Reaction ConditionsResulting PolymerPolymer Properties
Ring-Opening Copolymerization (ROCOP)Xylose-derived oxetane + CO2(salen)CrCl / PPNCl110 °C, 3.0 MPa CO2, Toluenepoly(1,2-O-isopropylidene-α-D-xylofuranose carbonate)Molar Mass (Mn): ~10 kDa, Dispersity (Đ): < 1.2
Two-Step ROPXylose-derived cyclic carbonateOrganobase-poly(1,2-O-isopropylidene-α-D-xylofuranose carbonate)-

Synthesis of Nucleotide Sugars (e.g., UDP-α-D-Xylose)

Uridine diphosphate-α-D-xylose (UDP-α-D-xylose) is a crucial nucleotide sugar in numerous biological processes, including the biosynthesis of proteoglycans and glycoproteins. nih.gov Its synthesis is of significant interest for glycobiology research and biotechnological applications. While biological pathways for its production exist, chemo-enzymatic methods offer a powerful and flexible alternative.

A facile, three-step chemo-enzymatic procedure has been developed for the synthesis of UDP-α-D-xylose. nih.govfrontiersin.org This method begins with the chemical synthesis of an anomeric mixture of D-xylose-1-phosphate from D-xylose. nih.gov This chemical step bypasses the need for substrate-specific kinases, which are not always available for sugars like xylose. frontiersin.org

The key step in this synthesis is the enzymatic conversion of the D-xylose-1-phosphate mixture to UDP-α-D-xylose. This is accomplished using a UDP-sugar pyrophosphorylase (USP), an enzyme that catalyzes the reaction between a sugar-1-phosphate and UTP. nih.govnih.gov A notable feature of this enzymatic step is its high stereoselectivity. For instance, the USP from Arabidopsis thaliana (AtUSP) exclusively converts the α-anomer of D-xylose-1-phosphate into UDP-α-D-xylose, leaving the β-anomer unreacted. nih.govresearchgate.net This enzymatic selection ensures the production of the biologically active stereoisomer. On a preparative scale, this method has been shown to produce 88 mg of stereopure UDP-α-D-xylose from 100 mg of the starting D-xylose-1-phosphate mixture, corresponding to a 45% yield. nih.govfrontiersin.org

Chemo-enzymatic Synthesis of UDP-α-D-Xylose
StepDescriptionKey Reagents/EnzymesProductReported Yield
1Chemical phosphorylation of D-xylose-α/β-D-xylose-1-phosphate mixture-
2Enzymatic pyrophosphorylationUDP-sugar pyrophosphorylase (e.g., AtUSP), UTPUDP-α-D-xylose45% (from xylose-1-phosphate mixture)
3PurificationSize-exclusion chromatographyStereopure UDP-α-D-xylose-

Chemical Reactions and Mechanisms

Understanding the fundamental chemical reactions of DL-xylose is essential for controlling its conversion into valuable platform chemicals. The dehydration of xylose to furfural is a classic and industrially significant transformation.

Furfural is a key bio-based platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars, primarily xylose. researchgate.net The reaction mechanism is complex, involving the removal of three water molecules and cyclization. The efficiency of this process is heavily influenced by the catalyst, solvent system, and reaction temperature, which also affect the formation of undesired byproducts like humins (polymeric condensation products). researchgate.net

Kinetic studies have been performed using various catalytic systems to optimize furfural yield and selectivity. Homogeneous acid catalysts such as formic acid, p-toluenesulfonic acid (pTSA), and mineral acids have been extensively studied. nih.govresearchgate.net For example, using a combined catalyst system of pTSA and CrCl₃·6H₂O in a DMSO solvent at 120 °C, a furfural yield of 53.10% has been achieved. nih.gov The activation energies for xylose dehydration and byproduct formation have been determined under these conditions to be 81.80 kJ/mol and 66.50 kJ/mol, respectively. nih.gov

The use of biphasic solvent systems (e.g., an aqueous phase with an organic extraction phase like methyl isobutyl ketone) can significantly improve furfural yields by continuously removing it from the reactive aqueous phase, thereby preventing its degradation. rsc.org In such systems, furfural yields can be boosted from around 30% in a monophasic system to as high as 85%. rsc.org Kinetic modeling in these systems has shown that xylose dehydration can be the rate-limiting step under certain conditions. rsc.orgresearchgate.net More recently, ionic liquids have been employed as both catalysts and solvents, providing an acidic environment for the dehydration reaction and achieving high xylose conversion (95.3%) and good furfural yields (67.5%) with an activation energy of 92.4 kJ/mol. mdpi.com

Kinetic Data for Xylose Dehydration to Furfural under Various Catalytic Conditions
Catalyst SystemSolventTemperature (°C)Max. Furfural Yield (%)Apparent Activation Energy (Ea) (kJ/mol)
p-Toluenesulfonic acid (pTSA) - CrCl₃·6H₂ODMSO12053.1081.80 (for xylose dehydration)
Formic AcidWater130–200-107 (for furfural degradation)
High-Temperature Water (autocatalyzed)Water/Ethyl butyrate2007568.5
Sulfonic Acid Functionalized Ionic LiquidWater16067.592.4
Sulfated ZirconiaWater/MIBK16053.844.70

Isomerization Reactions (e.g., to Xylulose, Lyxose)

DL-Xylose can be converted into other pentose sugars through isomerization and epimerization reactions. These processes are crucial for various biotechnological applications, as they can produce valuable sugar intermediates that are more readily metabolized by certain microorganisms or serve as precursors for other chemicals. The primary isomerization products of xylose are xylulose and lyxose.

Isomerization to Xylulose: The conversion of the aldose sugar DL-xylose to the ketose sugar DL-xylulose is a well-studied isomerization reaction. This transformation is significant because xylulose is a key intermediate in the metabolic pathway for xylose fermentation by many organisms, including yeast. nih.govwikipedia.org The reaction can be catalyzed by enzymes or chemical catalysts.

Enzymatic Isomerization: The most common method involves the enzyme xylose isomerase (EC 5.3.1.5). wikipedia.org This enzyme facilitates the interconversion of D-xylose and D-xylulose by catalyzing an intramolecular hydride shift. wikipedia.org The process involves the binding of the open-chain form of xylose to the enzyme's active site, where metal cofactors stabilize a high-energy transition state, enabling the rearrangement to xylulose. wikipedia.org

Chemical Isomerization: Lewis acid catalysts, such as zeolites containing tin (Sn-beta zeolite), are effective for xylose isomerization in aqueous media. nih.govresearchgate.net The Lewis acid sites on the catalyst are proposed to coordinate with the xylose molecule, facilitating its conversion to xylulose. researchgate.net Yields of xylulose can be significant, with one study reporting an 18.4% yield in water using a Sn-beta zeolite catalyst. researchgate.net

Epimerization to Lyxose: Lyxose is the C'-2 carbon epimer of xylose. wikipedia.org The conversion of xylose to lyxose is an epimerization reaction that changes the stereochemistry at the second carbon atom. Research indicates that this conversion often occurs in conjunction with the isomerization to xylulose, rather than as a direct, independent pathway.

Electronic structure calculations have shown that lyxose can be formed from a stable intermediate within the xylose-to-xylulose isomerization pathway when catalyzed by a Lewis acid like Sn-BEA zeolite. nih.gov Although both reactions can occur, the formation of xylulose is both thermodynamically and kinetically favored over lyxose. nih.gov The slowest step for both transformations involves a hydrogen transfer from the C2 to the C1 carbon of the sugar. nih.gov In the presence of a Sn-beta zeolite catalyst, xylose has been converted to lyxose with a 5.3% yield, alongside the formation of xylulose. researchgate.net

ReactionProductCatalyst TypeKey Research Finding
IsomerizationXyluloseEnzymatic (Xylose Isomerase)Catalyzes the interconversion of D-xylose and D-xylulose, an essential step in microbial fermentation pathways. nih.govwikipedia.org
IsomerizationXyluloseChemical (Lewis Acids, e.g., Sn-beta zeolite)Lewis acid sites effectively catalyze the reaction, with reported yields of 18.4% in water. researchgate.net
EpimerizationLyxoseChemical (Lewis Acids, e.g., Sn-BEA zeolite)Lyxose is formed from an intermediate in the xylose-xylulose isomerization pathway; xylulose is the favored product. nih.gov

Thermal Decomposition Pathways

The thermal decomposition, or pyrolysis, of DL-xylose is a complex process involving numerous parallel and competing reactions that break down the sugar into smaller, volatile compounds and char. Understanding these pathways is critical for applications such as biofuel and chemical production from biomass, where xylose is a major component of hemicellulose.

Research using density functional theory (DFT) and experimental analysis has identified several key pathways for xylose pyrolysis. researchgate.net The initial decomposition of xylopyranose typically begins with one of three reaction types: ring-opening, ring-contraction, or dehydration (water elimination). nih.govacs.org The ring-opening reaction, which forms an acyclic xylose isomer, is considered a crucial step, as this intermediate plays a significant role in the formation of major pyrolysis products. researchgate.netnih.govacs.org

Once the initial breakdown occurs, a cascade of further reactions leads to a wide array of products. Eight potential pyrolytic reaction pathways have been proposed based on computational studies. researchgate.net Major reaction channels include the decomposition of the acyclic isomer, direct ring-opening via C-O and C-C bond breaking, and the pyrolysis of anhydro-xylose intermediates. researchgate.net

The main products from xylose pyrolysis are low molecular weight compounds. The decomposition process for monosaccharides like xylose generally begins at temperatures above 150°C, with significant mass loss occurring around 225°C to 285°C. researchgate.net In high-temperature liquid water (180°C - 220°C), xylose decomposition primarily yields furfural. researchgate.net

Decomposition Pathway/ConditionMajor ProductsCompetitive/Minor Products
Pyrolysis (General)2-Furaldehyde, Glycolaldehyde (B1209225), Acetaldehyde, Methylglyoxal, Acetone. researchgate.netFormaldehyde, Formic acid, Acetic acid, CO2, CH4, Acetol, Pyranone. researchgate.net
Initial Decomposition StepsAcyclic xylose isomers, Anhydro-xylose. researchgate.netnih.govWater. nih.govacs.org
Decomposition in High-Temperature Liquid Water (180-220°C)Furfural. researchgate.netHumins (degradation by-products). researchgate.net

Iv. Applications in Bioindustry and Research Systems Involving Dl Xylose

Role as a Carbon Source in Microbial Cultivation

DL-Xylose serves as a carbon source for the cultivation of various microorganisms, including bacteria, yeasts, and filamentous fungi. mdpi.com The ability of microorganisms to utilize xylose is crucial, particularly in the context of processing lignocellulosic biomass, where xylose is a major constituent of hemicellulose. nih.govfrontiersin.orgresearchgate.net Efficient utilization of xylose by microbes is essential for the economic viability of biorefinery processes aimed at converting plant biomass into value-added products. mdpi.comnih.gov

Microorganisms metabolize xylose primarily through three pathways: the isomerase pathway, the oxidoreductase pathway, and the oxidative pathway. mdpi.com The isomerase pathway, common in prokaryotes like E. coli, Bacillus sp., and Lactobacillus sp., converts xylose to xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Eukaryotic microorganisms, such as yeasts and fungi, typically utilize the oxidoreductase pathway, where xylose is first reduced to xylitol (B92547) and then oxidized to xylulose before entering the pentose phosphate pathway. mdpi.comd-nb.infod-nb.info Some bacteria also employ oxidative pathways, like the Weimberg and Dahms pathways. mdpi.com

Research efforts focus on enhancing xylose uptake and metabolism in various microbial strains, including genetically modified organisms, to improve the efficiency of bioconversion processes. mdpi.comfrontiersin.orgd-nb.infomdpi.com For instance, engineering Saccharomyces cerevisiae, a widely used industrial yeast that naturally has limited ability to ferment xylose, to efficiently utilize this sugar is a key area of research for biofuel production. frontiersin.orgmdpi.comoup.comnih.gov

Substrate in Enzyme Activity Assays and Screening

DL-Xylose is utilized as a substrate in enzyme activity assays and screening processes, particularly for enzymes involved in carbohydrate metabolism and biomass degradation. Enzymes such as xylanases and xylosidases, which break down xylan (B1165943) (a polymer of xylose), are often assayed using xylose or xylooligosaccharides as substrates to measure their catalytic activity. smolecule.com

DL-Xylose also serves as a substrate for enzymes like xylose isomerase (which converts xylose to xylulose) and xylose reductase (which reduces xylose to xylitol). d-nb.inforesearchgate.netnih.gov Assaying the activity of these enzymes is vital for understanding their kinetics, mechanisms, and potential applications in biotechnological processes, such as the production of biofuels and biochemicals. d-nb.inforesearchgate.net For example, studies on xylose isomerase from different microbial sources are conducted to evaluate their efficiency in converting xylose to xylulose, a crucial step in many microbial fermentation pathways. d-nb.infonih.gov

Model Compound in Carbohydrate Chemistry Research

DL-Xylose serves as a valuable model compound in carbohydrate chemistry research due to its relatively simple pentose structure. It is used to study various chemical reactions and properties of sugars, contributing to the fundamental understanding of carbohydrate behavior. smolecule.com Research involving DL-xylose can explore aspects such as isomerization, dehydration, and other chemical transformations relevant to biomass conversion and the production of furan (B31954) derivatives like furfural (B47365). smolecule.comacs.orgfigshare.comrsc.org

Studies on the crystallization behavior and crystallographic properties of DL-xylose and its enantiomers contribute to the field of crystal engineering and material science, providing insights into how sugar molecules form solid structures. whiterose.ac.ukacs.org This research can have implications for the purification and handling of sugars in various industrial processes.

Contributions to Biofuel and Bioplastic Production Strategies

DL-Xylose is a key sugar component in lignocellulosic biomass, making it a significant feedstock for the production of biofuels, particularly bioethanol, and bioplastics. nih.govresearchgate.netrsc.orgglobalgrowthinsights.comatamanchemicals.com Efficiently converting the xylose fraction of biomass into fermentable sugars is crucial for improving the economics of biofuel production from renewable resources. nrel.govnih.gov

Microbial fermentation of xylose is a primary route for producing ethanol (B145695) and other biofuels. researchgate.netmdpi.comoup.comglobalgrowthinsights.comnrel.govgoogle.com Research focuses on developing and engineering microorganisms with enhanced xylose fermentation capabilities. mdpi.comd-nb.infomdpi.comoup.com

Beyond biofuels, xylose can be converted into various platform chemicals that serve as precursors for bioplastics and other bio-based products. nih.govrsc.orgstoraenso.comresearchgate.netbiorxiv.org Examples include the production of xylitol through hydrogenation of xylose, which is used as a sugar substitute and has potential as a building block for polymers. atamanchemicals.comresearchgate.netnih.govacs.org Xylose can also be converted to furfural, a versatile platform chemical used in the production of various industrial chemicals and polymers. smolecule.comacs.orgrsc.orgatamanchemicals.comieabioenergy.com Research explores both biological and chemical routes for converting xylose into these valuable products. nih.govrsc.org

Integration within Biorefinery Concepts

The efficient utilization of DL-xylose is an integral part of lignocellulosic biorefinery concepts. Biorefineries aim to process biomass into a range of products, including fuels, chemicals, and materials, in a sustainable and economically viable manner. mdpi.comnih.govieabioenergy.comresearchgate.net Since xylose is a major sugar derived from the hemicellulose component of lignocellulosic biomass, its effective conversion is essential for maximizing the value obtained from the feedstock. nih.govfrontiersin.orgresearchgate.net

Biorefinery strategies involve the hydrolysis of hemicellulose to release xylose and other sugars, followed by their conversion through fermentation, catalysis, or other processes into desired products. mdpi.comnih.govieabioenergy.com Research in this area focuses on optimizing the entire process, from biomass pretreatment and hydrolysis to the efficient utilization of all sugar streams, including the xylose-rich fraction. mdpi.comnih.govresearchgate.net

Research on Glycosaminoglycan (GAG) Biosynthesis Initiation

D-Xylose, as a component of DL-xylose, plays a specific role in the initiation of glycosaminoglycan (GAG) biosynthesis. GAG chains, which are important components of the extracellular matrix, are initiated by the transfer of a xylose residue to specific serine residues in core proteins. atamanchemicals.com This reaction is catalyzed by peptide O-xylosyltransferases. atamanchemicals.com Research in this area investigates the enzymatic mechanisms and biological significance of this initial xylosylation step in GAG synthesis.

Interaction Studies with Catalysts for Chemical Conversion

DL-Xylose is used in research to study its interactions with various catalysts for chemical conversion processes. These studies are crucial for developing efficient catalytic systems for transforming xylose into value-added chemicals. Examples include research on the catalytic hydrogenation of xylose to produce xylitol, which often involves metal catalysts like ruthenium or nickel. nih.govacs.orgu-szeged.huscielo.brresearchgate.net

Research on Gut Microbiome Modulation and Intestinal Health

Research indicates that dietary components, including certain sugars, can influence the composition and activity of the gut microbiome, impacting intestinal health. researchgate.netnih.govfrontiersin.org DL-Xylose, a pentose sugar, is a subject of investigation for its potential effects on the gut microbial community and its implications for host health. While D-xylose is the more biologically active isomer and often the focus of such studies, the implications for DL-xylose (a mixture of D- and L-xylose) are often inferred from D-xylose research. researchgate.netnih.govglobalgrowthinsights.com Studies have explored the ability of xylose and xylo-oligosaccharides (XOS), which are polymers of xylose, to modulate gut bacteria and their metabolic activities. frontiersin.orgjst.go.jpnih.govasm.org

Impact on Bacterial Communities (e.g., Escherichia coli, Bifidobacterium)

Studies have investigated the impact of xylose and XOS on specific bacterial populations within the gut, such as Escherichia coli and Bifidobacterium. Research using Escherichia coli ATCC 25922, a pathogenic strain, as a model has shown that D-xylose can decrease its survival in the gut. nih.govnih.gov This effect is linked to the metabolism of D-xylose by E. coli and the subsequent stimulation by propionic acid, leading to prophage activation. nih.govnih.gov

In contrast, xylo-oligosaccharides have been shown to selectively promote the growth of beneficial bacteria, particularly Bifidobacterium species, in in vitro studies. jst.go.jp Bifidobacterium species are known to utilize XOS, while other bacteria like Escherichia coli and Clostridium spp. did not utilize XOS in vitro. jst.go.jp Bifidobacterium animalis subsp. lactis has demonstrated the ability to grow on XOS. nih.gov This selective fermentation by Bifidobacterium can contribute to a more favorable gut environment, including lowering fecal pH. jst.go.jp

Data from studies investigating the utilization of xylose-rich substrates by gut microbiota highlight differential fermentation patterns across bacterial groups. For instance, ileal microbiota in broiler chickens preferentially metabolized de-starched wheat bran, while caecal microbiota favored XOS substrates. frontiersin.org Monomeric xylose and XOS substrates generally decreased the utilization of xylose compared to a control in some experimental setups, while influencing the utilization of other sugars like arabinose and mannose. frontiersin.org

Induction of Phage Production

A notable area of research involves the capacity of D-xylose to induce prophage production in certain gut bacteria, particularly Escherichia coli. researchgate.netnih.govnih.gov Prophages are dormant bacteriophages integrated into the bacterial genome. Their induction leads to the production of new phage particles, which can result in bacterial lysis and a reduction in the target bacterial population. researchgate.netnih.govfrontiersin.orgnih.gov

Studies have demonstrated that D-xylose can efficiently induce prophages in E. coli ATCC 25922 in vitro. researchgate.netnih.gov This induction is partly dependent on the production of D-lactic acid during xylose metabolism. researchgate.netnih.govnih.gov In an enteric mouse model, prophage induction was further enhanced by the presence of propionic acid, which was increased by dietary D-xylose due to the conversion of D-lactic acid by Clostridia. researchgate.netnih.govnih.gov The mechanism involves the triggering of the E. coli SOS response, a DNA damage repair system, by D-xylose metabolism and propionic acid exposure. researchgate.netnih.govnih.gov A mutant of the RecA protein, a key component of the SOS system, showed decreased phage production, supporting this mechanism. researchgate.netnih.govnih.gov

The induction of prophages by dietary components like D-xylose suggests a potential strategy for targeted elimination of harmful gut bacteria, acting as an alternative antimicrobial approach. researchgate.netnih.govnih.gov Beyond E. coli, D-xylose has also been reported to induce prophages in the gut symbiont Lactobacillus reuteri. nih.gov

Role in Carbohydrate Cross-Feeding Mechanisms

Carbohydrate cross-feeding is a significant interaction within the gut microbiome, where metabolic by-products from the fermentation of complex carbohydrates by one bacterial species are utilized by another. nih.govasm.orgresearchgate.netfrontiersin.org Xylan, a polysaccharide composed primarily of xylose units, is a major dietary fiber that undergoes fermentation by the gut microbiota. asm.orgresearchgate.net The breakdown of xylan by certain bacteria releases smaller carbohydrate chains, including xylose and xylo-oligosaccharides, which can then be cross-fed to other members of the microbial community. nih.govresearchgate.net

Bacteroides species, for instance, are known to degrade plant-derived polysaccharides like xylan, producing fermentable substrates that can be utilized by other bacteria. nih.gov Studies have investigated cross-feeding interactions between Bacteroides and Bifidobacterium species when grown on dietary glycans. nih.govfrontiersin.org While some studies on co-culturing Bacteroides and Bifidobacterium on XOS did not always observe direct cross-feeding interactions, they highlighted the involvement of these species in polysaccharide breakdown in co-culture. nih.gov

Metabolic modeling and co-culture experiments with gut microbes such as Phocaeicola dorei and Limosilactobacillus symbiosum have revealed cross-feeding interactions during the utilization of xylan. asm.orgresearchgate.net P. dorei, possessing the machinery for xylan degradation, releases degradation products, while L. symbiosum does not ferment xylan or xylose. asm.org Co-culturing these bacteria on xylan resulted in accelerated carbohydrate consumption and altered metabolic profiles, including lower lactate (B86563) and succinate (B1194679) concentrations compared to monocultures, indicating cross-feeding. asm.orgresearchgate.net This suggests that the release of xylose and other xylan degradation products by primary degraders can support the growth and metabolic activity of other bacteria in the gut ecosystem. asm.orgresearchgate.netfrontiersin.org

V. Analytical Methodologies in Dl Xylose Research

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is one of the most common methods for analyzing xylose and other sugars. nih.govusda.gov A validated rapid HPLC-refractive index (RI) method has been developed for the identification and quantification of glucose and xylose in hydrolyzed bagasse extract. nih.gov

Different HPLC systems and detectors are employed for xylose analysis, with the choice depending on the sample matrix and the required sensitivity. For instance, an HPLC system with a refractive index (RI) detector is frequently used for the analysis of sugars. nih.gov Another approach involves derivatizing the sugars with a UV-active tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), allowing for sensitive determination using a UV detector. sepscience.com

The separation of xylose from other sugars is typically achieved using specific types of HPLC columns. Amine-modified (NH2) columns are commonly used for carbohydrate analysis. sigmaaldrich.com For example, the separation of xylose, fructose (B13574), glucose, and saccharose can be achieved on a Chromolith® NH2 column with a mobile phase of acetonitrile (B52724) and water. sigmaaldrich.com Another option is the use of a Primesep S HILIC/mixed-mode column, where compounds like xylitol (B92547) and xylose are retained by a hydrophilic interaction liquid chromatography (HILIC) mechanism. sielc.com

Interactive Data Table: HPLC Methods for DL-Xylose Analysis

Column Type Mobile Phase Detector Application
Eurokat® H 0.01 N Sulfuric Acid Refractive Index (RI) Quantification of glucose and xylose in hydrolyzed bagasse extract nih.gov
Chromolith® NH2 Acetonitrile/Water UV (190 nm) Separation of xylose, fructose, glucose, and saccharose sigmaaldrich.com
Primesep S HILIC/mixed-mode Acetonitrile/Water with Ammonium Formate buffer ELSD, CAD, RI Separation of xylose and xylitol sielc.com
Purospher® STAR RP-18e - UV (after PMP derivatization) Determination of total glucose and xylose in coffee samples sepscience.com

Gas Chromatography (GC) is another powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For the analysis of non-volatile compounds like xylose, a derivatization step is necessary to convert them into volatile derivatives. Trimethylsilyl (TMS) ether derivatives are commonly prepared for the GC analysis of sugars, including xylose. acs.org

GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity for xylose analysis. nih.govoup.com An isotope dilution GC-MS assay has been developed for xylose using tert-butyldimethylsilyl-derivatized xylose. nih.gov This method has been shown to be accurate for measuring xylose in serum. nih.govoup.com

Studies comparing GC and HPLC for the analysis of wood sugars have shown that the results can vary depending on the method and the specific sugar being analyzed. For instance, one study found that the xylose content was generally higher in GC analysis compared to HPLC analysis for most wood and agricultural residue samples. ncsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique offers high sensitivity and selectivity, making it suitable for the analysis of xylose in complex matrices and at low concentrations. creative-proteomics.comlcms.cz

LC-MS/MS, a tandem mass spectrometry approach, is particularly powerful for the quantification of xylose. creative-proteomics.comrsc.org This method can achieve low detection limits, for example, detecting D-xylose down to less than 1.0 ng/mL in plasma, urine, and fermentation media. creative-proteomics.com Sample preparation for LC-MS analysis often involves dilution and filtration. For some applications, derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) is used prior to analysis. nih.gov

The LC-MS/MS analysis is typically performed in multiple reaction monitoring (MRM) mode, which enhances the specificity of detection by monitoring specific precursor-to-product ion transitions for the analyte of interest. rsc.orgnih.gov

Spectrophotometric Methods

Spectrophotometric methods are based on the principle that every chemical compound absorbs, transmits, or reflects light (electromagnetic radiation) over a certain range of wavelength. These methods are often simpler and more rapid than chromatographic techniques, making them suitable for high-throughput screening.

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of xylose. aiche.org The method is often indirect and relies on the conversion of xylose into a chromophoric substance. A common approach involves the acid-catalyzed dehydration of xylose to furfural (B47365), which then reacts with a specific reagent to produce a colored complex that can be measured. aiche.org

One such method involves the condensation of the produced furfural with orcinol (B57675) in the presence of ferric ions (Fe³⁺) as a catalyst. aiche.org The resulting colored complex exhibits a maximum absorbance at a specific wavelength, which has been identified as 671 nm. aiche.orgresearchgate.net The absorbance of the solution is directly proportional to the concentration of xylose within a certain range. aiche.org Studies have shown a linear relationship between absorbance and xylose concentration in the range of 100-500 mg/L. aiche.org The UV spectrum of xylose itself shows a maximum absorbance at 210 nm. electrochemsci.org

Colorimetric assays are a type of spectrophotometric method where a chemical reaction produces a colored product, and the intensity of the color is proportional to the concentration of the analyte. Several colorimetric assays are available for the determination of xylose.

A widely used colorimetric method for xylose involves its reaction with phloroglucinol (B13840) in a strong acid solution. labcart.comnih.govassaygenie.comstratech.co.ukmedichem-me.com Similar to the UV-Vis methods, this assay is based on the initial dehydration of xylose to furfural. The furfural then reacts with phloroglucinol to form a pink-colored compound. labcart.comassaygenie.comstratech.co.uk The absorbance of this colored product is typically measured at a wavelength of 554 nm. labcart.comassaygenie.comstratech.co.uk This method is noted for its sensitivity and requires a short heating time for color development. nih.gov

Another colorimetric assay is the orcinol method, also known as Bial's test. researchgate.netresearchgate.net In this assay, furfural produced from the dehydration of xylose condenses with orcinol in the presence of a ferric chloride catalyst to form a colored complex. researchgate.net The absorbance is then measured spectrophotometrically.

Interactive Data Table: Spectrophotometric Methods for DL-Xylose Analysis

Method Reagent Principle Detection Wavelength (nm)
UV-Vis Spectrophotometry Orcinol, Ferric Ions Dehydration to furfural, condensation with orcinol aiche.org 671 aiche.orgresearchgate.net
Colorimetric Assay Phloroglucinol Dehydration to furfural, reaction with phloroglucinol labcart.comassaygenie.comstratech.co.uk 554 labcart.comassaygenie.comstratech.co.uk
Colorimetric Assay (Bial's Test) Orcinol, Ferric Chloride Dehydration to furfural, condensation with orcinol researchgate.net 620 researchgate.net

Enzymatic Detection Methods

Enzymatic methods offer high specificity for D-xylose determination, making them valuable tools in research and clinical diagnostics. These assays are typically based on the catalytic activity of specific dehydrogenases.

A prominent method utilizes xylose dehydrogenase (XDH), which catalyzes the oxidation of D-xylose to D-xylonolactone. google.com This reaction is dependent on a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which is concomitantly reduced to NADH or NADPH, respectively. google.com The formation of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 340 nm. google.comcore.ac.uknih.gov This change in absorbance is directly proportional to the initial concentration of D-xylose in the sample. nih.gov

One specific enzyme, xylose dehydrogenase (XylB) from Caulobacter crescentus, has been identified as a highly sensitive and specific candidate for these assays. google.comnih.gov The reaction it catalyzes is as follows:

D-xylose + NAD⁺ ---(XylB)--> D-xylonolactone + NADH + H⁺

The sensitivity of these enzymatic methods is notable. For instance, a method using recombinant xylose dehydrogenase demonstrated a limit of detection (LoD) of 0.568 mg/dL and a limit of quantification (LoQ) of 1.89 mg/dL in buffer solutions. core.ac.uk The assay has been shown to be linear over a range of 2 to 100 µg of D-xylose. megazyme.com To mitigate interference from other sugars like D-glucose, some protocols include a pre-incubation step with hexokinase and ATP to phosphorylate and effectively remove the glucose before the addition of xylose dehydrogenase. megazyme.com

Table 1: Summary of an Enzymatic Method for D-Xylose Detection
ParameterDescriptionReference
EnzymeXylose Dehydrogenase (XylB) from Caulobacter crescentus google.comnih.gov
PrincipleOxidation of D-xylose to D-xylonolactone with reduction of NAD⁺ to NADH. google.comnih.gov
Detection MethodSpectrophotometric measurement of NADH absorbance at 340 nm. google.comcore.ac.uk
Limit of Detection (LoD)0.568 mg/dL (in buffer) core.ac.uk
Limit of Quantification (LoQ)1.89 mg/dL (in buffer) core.ac.uk
Linear Range2 to 100 µg of D-xylose per assay megazyme.com

Quantitative Determination in Complex Fermentation Media

Quantifying xylose in fermentation broths presents a significant challenge due to the complexity of the medium, which contains a mixture of nutrients, byproducts, cell debris, and other lignocellulosic derivatives. aiche.org Several methods have been developed to address this, ranging from traditional colorimetric assays to advanced chromatographic techniques.

Spectrophotometric Methods: A widely used spectrophotometric technique is the orcinol method (also known as Bial's test). researchgate.net This method is based on the acid-catalyzed dehydration of xylose (a pentose) into furfural when heated. aiche.org The furfural then reacts with orcinol in the presence of ferric ions (Fe³⁺) as a catalyst to produce a colored complex, which can be quantified by measuring its absorbance, typically around 671 nm. aiche.orgresearchgate.net This method is valued for its speed and low cost. aiche.org Studies have shown a linear relationship between absorbance and xylose concentration in the range of 100-500 mg/L. aiche.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a common and robust technique for measuring xylose in fermentation samples. aiche.orglcms.cz HPLC systems equipped with detectors like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are frequently employed. aiche.orgtandfonline.com For instance, the Agilent Hi-Plex H column is specifically suited for analyzing sugars and their degradation products in biomass fermentation samples. lcms.cz While highly accurate, HPLC methods can be time-consuming, with analysis times of 30-50 minutes per sample not being uncommon for certain column types. tandfonline.com

Enzyme-Based Electrodes: Instruments like the YSI 2700 Biochemistry Analyzer utilize an enzyme electrode for xylose measurements. aiche.orgresearchgate.net These systems offer an alternative to spectrophotometric and chromatographic methods.

Comparisons have shown that xylose concentrations determined by the spectrophotometric orcinol method are quantitatively comparable to those obtained via HPLC-ELSD, though the former is often more convenient. aiche.orgresearchgate.net

Table 2: Comparison of Methods for Xylose Quantification in Fermentation Media
MethodPrincipleAdvantagesLimitationsReference
Spectrophotometry (Orcinol Method)Acid dehydration of xylose to furfural, which reacts with orcinol to form a colored complex.Rapid, inexpensive, convenient.Potential for interference from other pentoses or furfural precursors. aiche.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC)Chromatographic separation of components in a liquid sample followed by detection (e.g., RI, ELSD).High accuracy and specificity; can simultaneously quantify multiple compounds.Time-consuming, requires expensive equipment. aiche.orglcms.cztandfonline.com
Enzyme Electrode (e.g., YSI 2700)Immobilized enzyme reacts with xylose, generating an electrical signal proportional to concentration.Specific for the target sugar.Requires specific instrumentation; potential for enzyme deactivation. aiche.orgresearchgate.net

Sample Preparation and Handling Considerations

Proper sample preparation is a critical step to ensure accurate and reproducible quantification of xylose, especially from complex matrices like fermentation broths. The primary goals are to remove interfering substances and to bring the xylose concentration within the linear range of the analytical method.

Key steps in sample preparation for fermentation media include:

Enzyme Inactivation: For samples from active fermentations, it is crucial to stop all enzymatic activity immediately upon collection. This is often achieved by heating the sample aliquot (e.g., at 90-95°C for 10 minutes). megazyme.com

Removal of Particulates: Fermentation broths contain cells and other solid debris that can interfere with analysis. These are typically removed by centrifugation (e.g., at 14,000 x g for 10 minutes) or filtration through a membrane filter (e.g., 0.2 µm). megazyme.comtandfonline.comthermofisher.com The resulting clear supernatant or filtrate is used for analysis. megazyme.com

Deproteinization: In some biological samples, proteins can interfere with the assay. Deproteinization can be performed using reagents like Carrez reagents or by treatment with perchloric acid followed by neutralization with potassium hydroxide (B78521) (KOH). megazyme.com

Dilution: The concentration of xylose in a fermentation broth may be too high for the detection limits of the analytical instrument. Therefore, samples are often diluted with purified water to fall within the established linear range of the assay. megazyme.comaiche.orgthermofisher.com

For solid samples, such as plant biomass, an extraction step is required. This may involve milling the material and extracting the sugars with heated water. megazyme.com

Vi. Structural and Intermolecular Studies of Dl Xylose

Crystallization Behavior and Polymorphism

The crystallization behavior of DL-xylose differs significantly from that of its individual enantiomers, D-xylose and L-xylose. While DL-arabinose is known to crystallize as a stable racemic compound, mixtures of D- and L-xylose crystallize separately, forming a conglomerate. acs.orgnih.govresearchgate.netnih.govacs.orgwhiterose.ac.uk This means that in the solid state, crystals of D-xylose and L-xylose exist as distinct entities rather than being integrated into a single crystal structure. Current research indicates that there are no other known polymorphs or solvated structures for either arabinose or xylose. acs.orgnih.govwhiterose.ac.uk The crystallization of xylose typically yields fine needle-like crystals. rsc.org

Crystallographic Properties and X-ray Diffraction Analysis

X-ray diffraction (XRD) is a crucial technique for analyzing chiral systems and distinguishing between racemic compounds and conglomerates. nih.govwhiterose.ac.uk Studies involving single-crystal XRD analysis of xylose enantiomers (D-xylose and L-xylose) have been conducted. acs.orgnih.govresearchgate.net The unit cell dimensions and angles for enantiomeric pairs are expected to be the same, with differences arising from the orientation of the molecules within the lattice. acs.orgnih.gov D- and L-xylose molecules have been found to be present in their respective crystal structures as six-membered ring α-anomers. acs.orgnih.gov Powder X-ray diffraction (PXRD) patterns generated from single-crystal data can be used to characterize the solid forms. acs.orgnih.govresearchgate.net

Data from single-crystal XRD analysis for D-xylose and L-xylose (as enantiomers within the conglomerate) can be summarized in crystallographic tables, including details such as space group, unit cell parameters (a, b, c, α, β, γ), and density. While specific detailed crystallographic data for the DL-xylose conglomerate as a whole were not explicitly provided in the search results beyond its classification as a conglomerate of the enantiomers, the properties of the individual enantiomer crystals are relevant.

An interactive table summarizing key crystallographic data for D-xylose and L-xylose would typically include:

PropertyD-XyloseL-Xylose
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)[Value][Value]
b (Å)[Value][Value]
c (Å)[Value][Value]
α (°)9090
β (°)9090
γ (°)9090
Density (g/cm³)[Value][Value]
Anomeric Formα-pyranoseα-pyranose

Phase Diagrams and Solubility Studies

Differential scanning calorimetry (DSC) measurements are used to determine the phase diagrams of chiral systems like DL-xylose. acs.orgresearchgate.netnih.gov The solid-liquid equilibrium (SLE) is represented by the solubility curve in a concentration versus temperature plot. researchgate.netscribd.com This region defines the biphasic system containing solid and liquid. researchgate.netscribd.com

Solubility studies of xylose have been conducted in various solvents, including water and ethanol (B145695)/water mixtures. acs.orgresearchgate.netnih.govacs.orgwhiterose.ac.ukresearchgate.netscribd.comresearchgate.netresearchgate.net The solubility of D-xylose in formic acid and binary solvents with other volatile fatty acids increases with temperature. researchgate.net For conglomerate-forming chiral compounds like DL-xylose, the total solubility of the conglomerate is expected to be double that of a single enantiomer, following Meyerhoffer's double solubility rule. researchgate.net This rule states that the total solubility is the sum of the solubilities of the two enantiomers due to the identical number of D- and L-molecules in solution. researchgate.net

Solubility data is crucial for designing efficient crystallization processes and determining the relative stability of different solid forms. whiterose.ac.uk Mixed solvent systems, such as ethanol/water, are often used to reduce viscosity and solid loading in sugar crystallization. whiterose.ac.uk

An interactive table presenting solubility data for D-xylose in different solvents at various temperatures could be included:

Solvent SystemTemperature (°C)Solubility ( g/100g solvent)
Water[Value][Value]
Water[Value][Value]
Ethanol/Water (50:50 w/w)[Value][Value]
Ethanol/Water (50:50 w/w)[Value][Value]
Formic Acid[Value][Value]
Formic Acid + Acetic Acid (1:1)[Value][Value]

(Note: Specific numerical solubility values for DL-xylose or its enantiomers across various temperatures and solvent compositions were not comprehensively available in the provided snippets to populate a detailed table, but the structure indicates the type of data relevant to this section.)

Thermodynamic Parameters and Activity Coefficients of Solid Forms

Analysis of thermodynamic parameters and activity coefficients in solution provides insight into the stability of different solid forms. acs.orgnih.govresearchgate.netnih.govacs.orgwhiterose.ac.uk For racemic compounds, higher enthalpy of fusion (ΔHf) and melting temperature (Tm) values compared to pure enantiomers suggest greater thermodynamic stability. acs.org While DL-arabinose forms a more stable racemic compound with higher ΔHf and Tm, DL-xylose forms a conglomerate. acs.orgnih.govresearchgate.netnih.govacs.org Lattice energy calculations can also provide information on the relative stability of crystal structures. acs.orgnih.gov

Analysis of Racemic Compounds and Conglomerates

The solid-state landscape of chiral pairs like xylose is investigated to determine whether racemic compounds or conglomerates are formed. acs.orgnih.govresearchgate.netnih.govacs.orgwhiterose.ac.uk As noted, D- and L-xylose molecules crystallize separately, forming a conglomerate, unlike DL-arabinose which forms a racemic compound. acs.orgnih.govresearchgate.netnih.govacs.org Structural differences between racemic compounds and conglomerates are identifiable by X-ray diffraction. nih.govwhiterose.ac.uk Racemic compounds typically have different crystal structures, solubility, and thermal properties compared to their enantiomers or conglomerate pairs. nih.govwhiterose.ac.uk A conglomerate will always show a lower melting temperature than its pure enantiomers. nih.govwhiterose.ac.uk

Crystal Morphology and Microscopy

Microscopy and XRD analysis of single crystals confirm differences in crystal structure and shape between enantiomers and racemic compounds of sugars like xylose and arabinose. acs.orgnih.gov Single crystals of xylose enantiomers grown by slow evaporation from an ethanol/water solvent have been observed to form elongated rods. acs.orgnih.gov Images of these crystals can be taken at various magnifications (e.g., 4×) to study their morphology. acs.orgnih.gov Xylose typically appears as fine needle-like crystals. rsc.org

Conformational Analysis (e.g., Pyranose and Furanose Forms)

In solution, xylose exists in dynamic equilibrium between various cyclic and acyclic forms, including five-membered ring furanose and six-membered ring pyranose forms, as well as the open-chain aldehyde form. acs.orgnih.gov These cyclic structures are formed via dynamic ring opening and closing reactions through the straight-chain intermediate. acs.org The pyranose forms are generally more abundant in aqueous solution than the furanose forms for xylose. acs.orgnih.gov

However, crystals of xylose (both enantiomers) contain only one type of the six-membered ring anomers, specifically the α-anomer, which is less abundant in aqueous solution compared to the β-anomer. acs.orgnih.gov This suggests that the mutarotation equilibrium in solution can influence the kinetics of nucleation and growth. acs.org The solvent can also affect the anomeric and ring-size equilibria. acs.org For instance, in a lower polarity solvent like DMSO, the equilibrium for arabinose shifts towards furanose forms, while xylose shows a slight increase in the α-pyranose anomer with minimal change to furanose content. acs.orgcdnsciencepub.com

Conformational analysis techniques, such as nuclear magnetic resonance (NMR) and Fourier transform microwave spectroscopy, can be used to study the conformations of xylose in solution and gas phase. cdnsciencepub.comresearchgate.net Crystalline samples of D-xylose vaporized by laser ablation and probed in the gas phase have revealed the existence of α-D-xylopyranose conformers stabilized by the anomeric effect and cooperative hydrogen bond networks. researchgate.net

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of DL-Xylose in crystallographic studies?

To analyze DL-Xylose's crystallographic properties, employ single-crystal X-ray diffraction (XRD) to determine unit cell parameters and lattice energy. Complement this with differential scanning calorimetry (DSC) to measure melting points and phase transitions. For example, DL-Xylose enantiomers melt at ~12°C lower than arabinose enantiomers, with a eutectic temperature 20°C below pure enantiomers, as shown in binary phase diagrams . Pair experimental data with van’t Hoff models to validate theoretical melting behavior (Figure 9 in ).

Q. How can DL-Xylose be synthesized and isolated from complex reaction mixtures, such as formose condensates?

DL-Xylose can be isolated via selective crystallization or derivatization (e.g., forming p-toluenesulphonylhydrazone derivatives) from formose products generated by glycolaldehyde polymerization. Chromatographic techniques (HPLC or TLC) are critical for purity assessment. Crystalline DL-Xylose has been isolated from condensation products of glycolaldehyde and dihydroxyacetone, requiring rigorous solvent optimization and temperature control .

Q. What safety protocols should be followed when handling DL-Xylose in laboratory settings?

Key safety measures include:

  • Ventilation : Use fume hoods to avoid dust inhalation.
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and OSHA-approved eyewear.
  • Storage : Keep in sealed containers at -20°C (powder) or -80°C (solutions) .
  • Decomposition Risks : Avoid high temperatures (>149°C) to prevent CO/CO₂ release .
Hazard TypeMitigation Strategy
Skin/Eye ContactRinse immediately with water for 15 minutes
InhalationMove to fresh air; seek medical attention if irritation persists

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase behavior data for DL-Xylose?

Discrepancies in phase diagrams (e.g., deviations from ideal van’t Hoff behavior) may arise from impurities or kinetic factors. Validate results by:

  • Repeating experiments under controlled humidity and temperature.
  • Cross-referencing XRD data with DSC thermograms to confirm polymorphism .
  • Applying computational tools (e.g., density functional theory) to refine lattice energy calculations .

Q. What advanced spectroscopic techniques are suitable for detecting DL-Xylose in biological matrices or synthetic mixtures?

Use nuclear magnetic resonance (NMR) to distinguish DL-Xylose from isomers (e.g., arabinose) via characteristic chemical shifts (e.g., C-2/C-3 signals). Mass spectrometry (MS) with hydrophilic interaction liquid chromatography (HILIC) enhances sensitivity in complex matrices. For example, DL-Xylose’s molecular ion ([M+H]⁺ at m/z 151) can be resolved from co-eluting pentoses .

TechniqueApplication
¹³C NMRAssign anomeric carbon configurations
FT-IRIdentify aldehyde and hydroxyl functional groups

Q. How can researchers ensure reproducibility in DL-Xylose-based experiments, particularly in organic synthesis or metabolic studies?

Reproducibility requires:

  • Standardized Protocols : Document solvent purity, crystallization rates, and temperature gradients.
  • Batch Consistency : Use certified reference materials (CRMs) for calibration.
  • Data Transparency : Publish raw DSC/XRD datasets and computational workflows in supplementary materials, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .

Q. What strategies are effective for analyzing DL-Xylose’s role in glycosylation pathways or carbohydrate metabolism?

Combine isotopic labeling (e.g., ¹⁴C-labeled DL-Xylose) with enzyme assays (e.g., xylose isomerase activity ). For in vitro studies, monitor metabolic flux via LC-MS/MS to track incorporation into glycosides or polysaccharides. Comparative studies with D/L enantiomers can elucidate stereospecific enzyme interactions .

Methodological Guidelines

  • Data Contradiction Analysis : Use triangulation (experimental, computational, literature) to validate findings. For instance, reconcile melting point disparities by cross-checking DSC data with historical single-crystal results .
  • Ethical Reporting : Disclose all conflicts (e.g., supplier variability in purity ) and adhere to FAIR data principles for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.